Thieno[3,4-c]pyridine-1,3-diamine
Overview
Description
Thieno[3,4-c]pyridine-1,3-diamine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Mechanism of Action
Target of Action
Thieno[3,4-c]pyridine-1,3-diamine is a structural analog of purines . It has been found to have significant inhibitory activity against various protein kinases , which play key roles in several signal transduction pathways, leading to cell proliferation and differentiation .
Mode of Action
The compound interacts with its targets, primarily protein kinases, by inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular functions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein kinase pathway . By inhibiting protein kinases, the compound disrupts the signal transduction pathways that regulate cell proliferation and differentiation . This can lead to a variety of downstream effects, including the suppression of cell growth and the induction of cell death .
Pharmacokinetics
The compound’s structural similarity to purines suggests that it may have similar adme properties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein kinases and the disruption of cell signaling pathways . This can lead to a decrease in cell proliferation and an increase in cell death, which may contribute to the compound’s potential anticancer effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s activity can be affected by the pH of the reaction medium . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the ring , which may influence the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,4-c]pyridine-1,3-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,4-c]pyridine derivatives . Another approach includes the use of β-keto amides, which are cyclized in the presence of pyrrolidine and calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,4-c]pyridine-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds within the molecule.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
Scientific Research Applications
Thieno[3,4-c]pyridine-1,3-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atom in the pyridine ring.
Thienopyrimidine: These compounds are structural analogs of purines and have diverse biological activities.
Uniqueness
Thieno[3,4-c]pyridine-1,3-diamine is unique due to its specific ring fusion pattern and the presence of two amino groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Biological Activity
Thieno[3,4-c]pyridine-1,3-diamine is a heterocyclic compound characterized by its fused thieno and pyridine rings with amino groups at the 1 and 3 positions. This unique structure contributes to its notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular structure of this compound is essential for its biological activity. The compound features:
- Fused Rings : A thiophene ring fused with a pyridine ring.
- Amino Groups : Two amino groups located at the 1 and 3 positions of the pyridine ring.
This arrangement imparts distinct electronic properties and reactivity, enhancing its potential as a therapeutic agent.
This compound primarily interacts with protein kinases. Its mechanism of action includes:
- Inhibition of Protein Kinases : The compound inhibits the activity of various protein kinases, which are crucial for cell signaling pathways. This inhibition can disrupt cellular processes such as proliferation and survival.
- Biochemical Pathways : The primary biochemical pathway affected is the protein kinase pathway, leading to altered signal transduction.
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it may exhibit absorption, distribution, metabolism, and excretion (ADME) characteristics similar to purines due to its structural similarities. This could influence its bioavailability and therapeutic efficacy.
Biological Activities
Research has indicated multiple biological activities associated with this compound:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation.
- Antimicrobial Properties : It has demonstrated significant antimicrobial activity against various pathogens.
- Neurological Effects : Some derivatives exhibit neurotropic effects, suggesting potential applications in treating neurological disorders.
Anticancer Activity
A study conducted on various derivatives of this compound highlighted its potential as an anticancer agent. For instance:
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 10 | |
Compound B | HeLa (Cervical Cancer) | 8 | |
Compound C | A549 (Lung Cancer) | 12 |
The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents.
Antimicrobial Activity
In another study focusing on antimicrobial properties:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
E. coli | 15 | |
S. aureus | 20 | |
P. aeruginosa | 25 |
These findings suggest that this compound has significant potential as an antimicrobial agent.
Properties
IUPAC Name |
thieno[3,4-c]pyridine-1,3-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-6-4-1-2-10-3-5(4)7(9)11-6/h1-3H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYMFUNFKNXSBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(SC(=C21)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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